molecular formula C8H4ClF3O B2794961 2-Chloro-3-(difluoromethyl)-6-fluorobenzaldehyde CAS No. 2307552-93-6

2-Chloro-3-(difluoromethyl)-6-fluorobenzaldehyde

Cat. No.: B2794961
CAS No.: 2307552-93-6
M. Wt: 208.56
InChI Key: AAKHBWRORPHMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(difluoromethyl)-6-fluorobenzaldehyde is an organic compound that features a benzene ring substituted with chlorine, difluoromethyl, and fluorine groups

Scientific Research Applications

2-Chloro-3-(difluoromethyl)-6-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if used in a pharmaceutical context, it might interact with biological targets such as enzymes or receptors. The trifluoromethyl group is often used in pharmaceuticals due to its unique physicochemical properties .

Safety and Hazards

As with any chemical compound, handling “2-Chloro-3-(difluoromethyl)-6-fluorobenzaldehyde” would require appropriate safety measures. This might include wearing protective clothing and avoiding inhalation or skin contact .

Future Directions

The future directions for research on this compound could include exploring its potential uses in pharmaceuticals or agrochemicals, given the common use of halogenated aromatic compounds in these areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinating agents and chlorinating agents under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(difluoromethyl)-6-fluorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(difluoromethyl)-6-fluorobenzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-chloro-3-(difluoromethyl)-6-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-7-4(8(11)12)1-2-6(10)5(7)3-13/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKHBWRORPHMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)F)Cl)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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